molecular formula C28H53NO3 B12655702 Tricosyl 5-oxo-L-prolinate CAS No. 37673-39-5

Tricosyl 5-oxo-L-prolinate

Cat. No.: B12655702
CAS No.: 37673-39-5
M. Wt: 451.7 g/mol
InChI Key: PGSABEJBUAHFIK-SANMLTNESA-N
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Description

Tricosyl 5-oxo-L-prolinate (CAS 37673-39-5) is a synthetic ester derivative of the endogenous metabolite 5-oxo-L-proline. This long-chain (C23) ester form is typically investigated in research settings for its potential to modify the physicochemical properties of the parent molecule, such as increasing lipid solubility and cell membrane permeability. Researchers value this compound for probing the structure-activity relationships of proline derivatives. The 5-oxoproline scaffold is a key moiety in various biochemical pathways and has been identified in patent literature in contexts related to dermatological and epithelial research, including the study of compounds that may influence hair growth conditions . As a derivative, this compound may be of interest in the development of prodrugs or as a standard in analytical chemistry. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

CAS No.

37673-39-5

Molecular Formula

C28H53NO3

Molecular Weight

451.7 g/mol

IUPAC Name

tricosyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C28H53NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-32-28(31)26-23-24-27(30)29-26/h26H,2-25H2,1H3,(H,29,30)/t26-/m0/s1

InChI Key

PGSABEJBUAHFIK-SANMLTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Tricosyl 5 Oxo L Prolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Tricosyl 5-oxo-L-prolinate, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed to confirm its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 5-oxo-L-prolinate moiety and the long tricosyl alkyl chain. The protons of the pyrrolidone ring are anticipated to appear as complex multiplets due to spin-spin coupling. The methine proton at the chiral center (C-2) would likely resonate as a multiplet. The methylene (B1212753) protons of the tricosyl chain attached to the ester oxygen would present as a triplet. The numerous methylene groups of the long alkyl chain would overlap to form a broad multiplet, while the terminal methyl group would appear as a distinct triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyrrolidone Ring Protons 2.0 - 2.5 m
C-2 Methine Proton 4.1 - 4.3 m
O-CH₂ (Tricosyl) 4.0 - 4.2 t
-(CH₂)₂₁- (Tricosyl) 1.2 - 1.4 br m

The ¹³C NMR spectrum would provide information on each unique carbon atom in this compound. The carbonyl carbons of the ester and the lactam are expected to resonate at the downfield end of the spectrum. The chiral carbon (C-2) of the pyrrolidone ring and the carbon of the methylene group attached to the ester oxygen would also show characteristic chemical shifts. The carbons of the long tricosyl chain would produce a series of signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Ester) 170 - 175
C=O (Lactam) 175 - 180
C-2 (Pyrrolidone) 55 - 60
C-3, C-4 (Pyrrolidone) 25 - 35
O-CH₂ (Tricosyl) 60 - 65
-(CH₂)₂₁- (Tricosyl) 20 - 35

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyrrolidone ring and the tricosyl chain. An HSQC spectrum would establish the correlation between each proton and its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR signals based on the more easily interpreted ¹H NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and lactam carbonyl groups, as well as C-H and N-H stretching and bending vibrations. The presence of a strong absorption band for the ester carbonyl and another for the lactam carbonyl would be key indicators of the compound's structure.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (Lactam) 3200 - 3300
C-H Stretch (Aliphatic) 2850 - 2960
C=O Stretch (Ester) 1735 - 1750
C=O Stretch (Lactam) 1680 - 1700

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular mass of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound, C₂₈H₅₃NO₃. The expected monoisotopic mass would be approximately 451.4025 g/mol . Analysis of the fragmentation pattern in the mass spectrum would likely show cleavage of the ester bond, resulting in fragments corresponding to the tricosyl cation and the 5-oxo-L-prolinate moiety, further confirming the structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation of this compound is expected to be dominated by cleavages at the ester linkage and within the pyroglutamate (B8496135) ring.

Upon collision-induced dissociation (CID), the primary fragmentation pathways would likely involve:

Cleavage of the Ester Bond: The most facile fragmentation is expected at the ester bond, leading to the formation of a tricosyl carbocation or a tricosene (via loss of a proton) and the 5-oxo-L-prolinate anion, or their corresponding radical cations depending on the ionization mode. The long alkyl chain can also undergo fragmentation, typically resulting in a series of carbocations separated by 14 Da (the mass of a CH₂ group) ic.ac.uklibretexts.org.

Fragmentation of the Pyroglutamate Ring: The 5-oxo-L-prolinate moiety itself can undergo characteristic fragmentation. Common losses include the neutral loss of CO (28 Da) and H₂O (18 Da) nih.govresearchgate.net. Fragmentation of the pyroglutamate ring can also lead to the formation of immonium ions, which are characteristic of amino acid derivatives. The cyclization of N-terminal glutamic acid to pyroglutamic acid is a known phenomenon in mass spectrometry, often resulting in a mass loss of 18 Da from the original peptide or protein researchgate.netresearchgate.net.

Expected Fragmentation Pathways of this compound:

Precursor Ion (M+H)⁺Fragmentation PathwayKey Fragment Ions (m/z)Moiety
This compoundLoss of the tricosyl chain130.0455-oxo-L-proline
This compoundCleavage of the pyroglutamate ringVariousPyroglutamate fragments
This compoundFragmentation of the tricosyl chainSeries of CnH2n+1 ionsTricosyl fragments

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to be dominated by the electronic transitions of the 5-oxo-L-prolinate chromophore. The long alkyl tricosyl chain does not possess any chromophores that absorb in the typical UV-Vis range (200-800 nm).

The 5-oxo-L-prolinate moiety contains a lactam group, which is a cyclic amide. The primary electronic transitions associated with the amide chromophore are:

n → π* transition: This transition involves the excitation of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital. For amides, this transition typically occurs in the region of 210-230 nm nih.gov.

π → π* transition: This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This is a higher energy transition and is expected to occur below 200 nm.

Based on studies of related compounds like poly(γ-glutamic acid), a maximum absorption wavelength (λmax) around 216 nm can be anticipated for the n → π* transition of the amide chromophore in this compound in an aqueous solution nih.gov. The exact position and intensity of this absorption band can be influenced by the solvent polarity and pH.

Expected Electronic Transitions for this compound:

ChromophoreElectronic TransitionExpected λmax (nm)
5-oxo-L-prolinate (Lactam)n → π~210 - 230
5-oxo-L-prolinate (Lactam)π → π< 200

Vibrational Spectroscopic Analysis of Related 5-oxo-L-proline and Proline Derivatives

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. The vibrational spectrum of this compound will exhibit characteristic bands from both the 5-oxo-L-prolinate headgroup and the tricosyl tail.

Characteristic Vibrational Modes for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FTIR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (Lactam)Stretching~3200-3300~3200-3300
C-H (Alkyl)Asymmetric & Symmetric Stretching2955-2965 (CH₃), 2915-2925 (CH₂)2955-2965 (CH₃), 2915-2925 (CH₂)
C=O (Ester)Stretching~1735-1750~1735-1750
C=O (Lactam)Stretching (Amide I)~1680-1700~1680-1700
N-H (Lactam)Bending (Amide II)~1550~1550
C-H (Alkyl)Bending1450-14701450-1470
C-O (Ester)Stretching~1150-1250~1150-1250
C-N (Lactam)Stretching~1200-1300~1200-1300

The FTIR spectrum is expected to show a strong absorption band for the ester C=O stretch around 1735-1750 cm⁻¹ and a distinct amide I band (C=O stretch) for the lactam around 1680-1700 cm⁻¹ nasa.gov. The N-H stretch of the lactam will appear as a broad band in the region of 3200-3300 cm⁻¹. The C-H stretching vibrations of the long tricosyl chain will be prominent in the 2850-2960 cm⁻¹ region.

The Raman spectrum will also exhibit these characteristic bands, with the C-H stretching modes of the alkyl chain being particularly strong nih.govaip.orgresearchgate.netresearchgate.netumanitoba.ca. The symmetric C-C stretching modes of the long alkyl chain will give rise to a series of bands in the low-frequency region, which can provide information about the conformational order of the chain. The vibrational modes of the pyroglutamate ring will also be observable, providing a comprehensive structural fingerprint of the molecule.

Computational Chemistry and Theoretical Investigations of Tricosyl 5 Oxo L Prolinate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. For a molecule like Tricosyl 5-oxo-L-prolinate, these simulations would provide critical insights into its structure, flexibility, and interactions.

Conformational Analysis and Energy Landscapes

A key initial step in the computational analysis of this compound would be a thorough conformational analysis. This would involve identifying the most stable three-dimensional arrangements (conformers) of the molecule. Due to the flexibility of the long tricosyl chain and the puckering of the 5-oxo-L-prolinate ring, a multitude of conformations are possible.

Computational methods such as systematic or stochastic searches would be employed to explore the potential energy surface of the molecule. The resulting energy landscape would map the relative energies of different conformations, with energy minima corresponding to stable or metastable conformers. Key dihedral angles, such as those within the pyrrolidone ring and along the ester linkage and alkyl chain, would be systematically varied to build this landscape. For analogous N-acylated L-proline derivatives, studies have shown that the pyrrolidine (B122466) ring can adopt several distinct puckered conformations, which would be a primary focus for this molecule as well.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformer IDPyrrolidone Ring PuckerTricosyl Chain ConformationRelative Energy (kcal/mol)
T5P-C1EndoExtended (all-trans)0.00
T5P-C2ExoExtended (all-trans)0.85
T5P-C3EndoGauche kink near ester1.20
T5P-C4ExoGauche kink near ester2.05

This table is illustrative and represents the type of data that would be generated from a conformational analysis. The actual values would require specific quantum chemical calculations.

Intermolecular Interactions and Self-Assembly Propensities

Given its amphiphilic nature—possessing a polar 5-oxo-L-prolinate headgroup and a long nonpolar tricosyl tail—this compound is expected to exhibit self-assembly in solution. MD simulations are ideally suited to investigate these phenomena.

Simulations of multiple this compound molecules in an aqueous environment would be performed to observe their spontaneous aggregation into structures like micelles, bilayers, or vesicles. The driving forces for this self-assembly, primarily the hydrophobic effect acting on the long alkyl chains, would be quantified. Additionally, the simulations would reveal the nature of intermolecular interactions, such as hydrogen bonding between the amide groups of the pyroglutamate (B8496135) rings and van der Waals interactions among the tricosyl chains, which stabilize the assembled structures. Research on other lipoamino acids has demonstrated that such interactions are crucial in determining the morphology of the resulting aggregates.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) would be the method of choice for investigating the electronic structure of this compound. DFT calculations can accurately determine a variety of molecular properties.

Key parameters that would be calculated include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformer.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: This would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. The ester carbonyl oxygen and the amide oxygen of the pyroglutamate ring are expected to be key nucleophilic sites.

Atomic Charges: Calculation of partial charges on each atom (e.g., using Natural Bond Orbital analysis) would quantify the polarity of different bonds within the molecule.

Table 2: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy+1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.7 eVSuggests high kinetic stability
Dipole Moment~3.5 DConfirms the polar nature of the headgroup

This data is hypothetical and for illustrative purposes. Actual values would be derived from DFT calculations at a specified level of theory and basis set.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio quantum chemical methods, such as Time-Dependent DFT (TD-DFT), would be used to predict the spectroscopic properties of this compound. These theoretical predictions are invaluable for interpreting experimental spectra.

Calculations would focus on:

Infrared (IR) Spectroscopy: Predicting the vibrational frequencies and intensities corresponding to specific bond stretches and bends. Key predicted peaks would include the C=O stretching of the ester and the amide, and the C-H stretching of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculating the chemical shifts for ¹H and ¹³C atoms. These predictions would aid in the structural elucidation and conformational analysis of synthesized this compound.

Ligand-Protein Docking Studies with Relevant Enzymatic Systems

To explore the potential biological activity of this compound, ligand-protein docking simulations would be performed. These simulations predict the preferred binding orientation and affinity of a ligand to the active site of a target protein.

A plausible enzymatic target for this compound could be 5-oxoprolinase , an enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamate. While the natural substrate is not an ester, the 5-oxo-L-prolinate moiety of the molecule could potentially interact with the enzyme's active site. Docking studies would model the insertion of this compound into the 5-oxoprolinase active site to:

Identify the most likely binding pose.

Determine the key amino acid residues involved in the interaction.

Estimate the binding affinity (e.g., docking score or free energy of binding).

The results would help to hypothesize whether this compound could act as a substrate, inhibitor, or modulator of this or other related enzymes. The long tricosyl chain would likely have a significant impact on binding, potentially interacting with hydrophobic pockets within or near the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively documented in publicly available literature, research on related derivatives of the 5-oxopyrrolidine (also known as pyroglutamic acid) core provides valuable insights into the structural requirements for biological activity.

A study on novel 5-oxopyrrolidine derivatives synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid has explored their potential as anticancer and antimicrobial agents. nih.govnih.gov In this research, various modifications were made to the core structure, and the resulting compounds were evaluated for their in vitro anticancer activity against the A549 human lung cancer cell line. nih.govnih.gov Such studies are crucial for understanding how different functional groups and structural modifications influence the therapeutic potential of this class of molecules.

The investigation into these derivatives revealed that substitutions at specific positions on the 5-oxopyrrolidine scaffold significantly impact their anticancer efficacy. By systematically altering the chemical substituents, researchers can deduce which molecular properties, such as steric bulk, electronic effects, and hydrophobicity, are favorable for enhancing biological activity.

The findings from one such study are summarized in the interactive data table below, which illustrates the structure of various 1-(4-substituted-phenyl)-5-oxopyrrolidine-2-one derivatives and their corresponding anticancer activity against A549 cells, expressed as the concentration required to inhibit 50% of cell growth (IC₅₀).

Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Cell Line
CompoundSubstituent (R)IC₅₀ (µM)
Derivative 1-NH-N=CH-(4-chlorophenyl)>100
Derivative 2-NH-N=CH-(4-methoxyphenyl)>100
Derivative 3-NH-N=CH-(4-(dimethylamino)phenyl)>100
Derivative 4-N=C(CH₃)-N=CH-(4-chlorophenyl)25.8 ± 1.9
Derivative 5-N=C(CH₃)-N=CH-(4-methoxyphenyl)15.6 ± 1.2
Derivative 6-N=C(CH₃)-N=CH-(4-(dimethylamino)phenyl)13.9 ± 1.1
Derivative 7-N=C(CH₃)-N=CH-(5-nitrothiophen-2-yl)10.5 ± 0.8

The data indicates that the introduction of a bishydrazone moiety and specific substituents on the terminal phenyl or thiophene ring plays a crucial role in enhancing the anticancer activity. nih.govnih.gov For instance, the compounds with a bishydrazone linkage (Derivatives 4-7) exhibited significantly lower IC₅₀ values, indicating higher potency, compared to those with a simple hydrazone group (Derivatives 1-3). nih.govnih.gov Furthermore, the presence of a 5-nitrothiophene substituent (Derivative 7) resulted in the most potent anticancer activity within this series. nih.govnih.gov

These findings underscore the importance of specific structural features for the biological activity of 5-oxopyrrolidine derivatives. QSAR models derived from such data can be instrumental in guiding the rational design of new, more effective therapeutic agents based on this chemical scaffold. By quantifying the relationship between molecular descriptors and activity, these models can predict the potency of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process.

Enzymatic and Biochemical Studies Involving the 5 Oxo L Prolinate Core

Purification and Catalytic Properties of 5-oxo-L-prolinase (L-Pyroglutamate Hydrolase)

5-Oxo-L-prolinase, also known as L-pyroglutamate hydrolase, is a crucial enzyme in the γ-glutamyl cycle that catalyzes the conversion of 5-oxo-L-proline to L-glutamate. nih.gov This reaction is coupled with the stoichiometric cleavage of ATP to ADP and inorganic phosphate (B84403), driving the otherwise endergonic hydrolysis of the lactam ring in 5-oxo-L-proline. nih.govnih.gov The enzyme has been identified in various tissues, including rat kidney, and has also been studied in microorganisms like Pseudomonas putida. nih.govnih.gov

Research on 5-oxo-L-prolinase from Pseudomonas putida has revealed that the enzyme is composed of two distinct protein components, Component A and Component B. drugbank.comresearchgate.net Neither component alone is sufficient for the complete catalytic reaction. nih.govdrugbank.com Component A exhibits a 5-oxo-L-proline-dependent ATPase activity, indicating its ability to interact with both ATP and 5-oxo-L-proline. nih.govdrugbank.com Component B, referred to as the coupling protein, is essential for linking the ATP cleavage to the ring-opening of 5-oxo-L-proline to form glutamate (B1630785). drugbank.comresearchgate.net

The kinetics of 5-oxo-L-prolinase have been a subject of detailed investigation. The enzymatic reaction is highly specific for the L-enantiomer of 5-oxoproline. nih.gov Studies on substrate analogs have shed light on the structural requirements for binding to the active site. Significant binding of the imino acid substrate necessitates a 5-carbonyl group, an unsubstituted N-1 position, and a C-2 of the L-configuration. nih.gov Modifications at the C-3 and C-4 positions of the 5-oxo-L-proline ring are tolerated to some extent without loss of binding. nih.gov

Several analogs of 5-oxo-L-proline have been examined as substrates and inhibitors. For instance, L-2-oxothiazolidine-4-carboxylate is a known substrate that participates in a coupled reaction. nih.gov Other analogs can lead to partially coupled or uncoupled reactions, where ATP hydrolysis occurs without the corresponding cleavage of the imino acid. nih.gov This phenomenon is thought to be related to different orientations of the analogs within the active site, which may allow variable access of water to the nucleoside triphosphate. nih.gov

Inhibition of 5-oxo-L-prolinase has also been explored. Analogs of 5-oxo-L-proline can act as competitive inhibitors, interfering with the normal catalytic reaction. nih.gov The study of these inhibitors is valuable for understanding the enzyme's mechanism and for potential therapeutic applications.

Substrate/AnalogType of Reaction with 5-oxo-L-prolinaseReference
5-oxo-L-prolineCoupled nih.gov
L-2-oxothiazolidine-4-carboxylateCoupled nih.gov
L-2-oxooxazolidine-4-carboxylatePartially Coupled nih.gov
2-imidazolidone-4-carboxylateUncoupled nih.gov
cis- and trans-2-oxo-5-methyloxazolidine-4-carboxylatePartially Coupled nih.gov
L-2-iminothiazolidine-4-carboxylateUncoupled nih.gov
2-thiazolinone-4-carboxylateUncoupled nih.gov
2-oxo-5,5-dimethylthiazolidine-4-carboxylateUncoupled nih.gov

The catalytic activity of 5-oxo-L-prolinase is dependent on specific cofactors. The enzyme requires the presence of divalent cations, with Mg²⁺ or Mn²⁺ being effective, as well as monovalent cations like K⁺ or NH₄⁺ for optimal activity. nih.govexlibrisgroup.com ATP is a critical cosubstrate, providing the energy necessary for the cleavage of the 5-oxo-L-proline ring. nih.gov

The interaction between the two components of the bacterial 5-oxo-L-prolinase suggests a form of allosteric regulation. The binding of substrates to Component A appears to induce a conformational change that facilitates its interaction with Component B to form an active complex. researchgate.net Titration studies suggest that the entity that interacts with Component B is the phosphorylated 5-oxoproline-bound Component A. researchgate.net The formation of the active A-B complex proceeds through a cooperative mechanism. researchgate.net

The mechanism of 5-oxo-L-proline cleavage involves the coupling of ATP hydrolysis to the endergonic ring-opening. nih.gov Isotopic labeling studies using ¹⁸O have provided significant insights into this process. These studies have shown that all three oxygen atoms of 5-oxoproline are retained in the product, L-glutamate. nih.gov Furthermore, one oxygen atom from water is incorporated into the inorganic phosphate released from ATP, and another oxygen atom from a second water molecule is incorporated into the γ-carboxyl group of glutamate. nih.gov

The proposed mechanism suggests that 5-oxo-L-proline is first phosphorylated by ATP on the amide carbonyl oxygen. nih.gov This creates a highly reactive intermediate that is subsequently hydrolyzed to yield γ-glutamyl phosphate. nih.gov The final step is the hydrolysis of γ-glutamyl phosphate to L-glutamate and inorganic phosphate. nih.gov Despite efforts, the phosphorylated intermediates have not been directly detected or trapped, but the evidence from isotopic labeling and the ATP-dependent hydrolysis of α-hydroxyglutarate lactone, a similar lactone, supports this proposed pathway. nih.gov

Role of 5-oxo-L-proline and its Derivatives in Influencing Cellular Redox Balance in Academic Models

Proline metabolism, which is interconnected with 5-oxo-L-proline through the γ-glutamyl cycle, plays a significant role in maintaining cellular redox homeostasis. nih.govcore.ac.uk The synthesis and degradation of proline are redox-active processes that are coupled to the oxidation and reduction of pyridine (B92270) nucleotides (NAD[P]H/NAD[P]⁺). nih.gov Proline itself can act as an antioxidant and an osmolyte, protecting cells from various stresses, including reactive oxygen species (ROS). nih.govnih.gov

In academic models, fluctuations in the levels of 5-oxo-L-proline and its precursors can impact the cellular redox state. For instance, when glycine (B1666218) becomes a limiting factor for glutathione (B108866) synthesis, there can be an accumulation of γ-glutamylcysteine, which is then converted to 5-oxo-L-proline. nih.gov This shift in the γ-glutamyl cycle can influence the availability of substrates for other redox-sensitive pathways. Studies in rat brain models have indicated that 5-oxoproline can induce protein oxidation and the production of reactive species, while also decreasing non-enzymatic antioxidant defenses. researchgate.net

Interaction with Glutathione Metabolism Pathways in Research Contexts

5-Oxo-L-proline is a key intermediate in the γ-glutamyl cycle, a major pathway for glutathione synthesis and degradation. nih.govwikipedia.org The cycle involves the synthesis of glutathione from its constituent amino acids (glutamate, cysteine, and glycine) and its subsequent breakdown. nih.gov γ-Glutamyltranspeptidase, an enzyme in this cycle, can transfer the γ-glutamyl moiety of glutathione to an acceptor amino acid, and the remaining γ-glutamyl portion can be cyclized by γ-glutamylcyclotransferase to form 5-oxo-L-proline. nih.gov

Studies on Enzymatic Hydrolysis of Ester Linkages Relevant to Tricosyl 5-oxo-L-prolinate

While direct studies on the enzymatic hydrolysis of this compound are not available in the reviewed literature, the general principles of enzymatic ester hydrolysis provide a framework for understanding how such a compound might be metabolized. Hydrolases, such as esterases, are ubiquitously distributed enzymes capable of cleaving ester bonds. nih.gov The insertion of an ester linkage into a molecule is a common strategy in drug design to create "soft drugs" that are rapidly inactivated in the body, thereby minimizing systemic side effects. nih.gov

Structure Activity Relationship Sar Exploration of Tricosyl 5 Oxo L Prolinate Analogues

Influence of Alkyl Chain Length and Lipophilicity on In Vitro Interactions

The tricosyl (C23) chain of Tricosyl 5-oxo-L-prolinate imparts significant lipophilicity to the molecule. The length of an alkyl chain is a critical determinant of a compound's physicochemical properties and its subsequent biological activity. Generally, increasing the alkyl chain length enhances lipophilicity, which can influence membrane permeability, cellular uptake, and interaction with hydrophobic binding pockets of proteins.

Research on other amphiphilic molecules has shown that the relationship between alkyl chain length and biological effect is often not linear. For instance, studies on N-alkyl-4-phenyl-1,2,3,6-tetrahydropyridines revealed that inhibitory potency against certain enzymes increased with longer alkyl chains up to an optimal length (e.g., N-heptyl), after which further increases could lead to a decrease in activity nih.gov. Similarly, the cytotoxicity and cellular incorporation of some bioinspired amphiphilic compounds showed a biphasic effect, where activity increased up to a C12 chain, but a further increase to a C14 chain led to a decrease in loading nih.gov. This "cutoff effect" is often attributed to reduced aqueous solubility, steric hindrance, or unfavorable conformational changes within the binding site once the chain exceeds an optimal length.

In the context of this compound, the very long C23 chain would make the molecule highly lipid-soluble, likely promoting its incorporation into cellular membranes. However, this extensive lipophilicity might also lead to high mass retention within the lipid bilayer, potentially limiting its ability to reach intracellular targets mdpi.com. The optimal chain length for biological activity is a balance between sufficient lipophilicity to cross membranes and appropriate size and solubility to engage with the target.

Table 1: Relationship Between Alkyl Chain Length and Biological Properties in Analogue Systems
Compound ClassAlkyl Chain LengthObserved Effect on In Vitro ActivityReference Finding
Bioinspired SelenolanesC6 to C12Increasing cellular incorporation and cytotoxicity nih.gov
Bioinspired SelenolanesC12 to C14Decreased cellular incorporation nih.gov
Benzalkonium ChloridesC12 to C16Consistently higher bactericidal activity researchgate.net
Benzalkonium ChloridesC18Lower bactericidal activity researchgate.net
Peptide ProdrugsC2 to C10Increased membrane permeability mdpi.com
Peptide ProdrugsC12Poor permeability, high membrane retention mdpi.com

Effects of Modifications to the 5-oxo-L-proline Ring on Academic Activity Profiles

The 5-oxo-L-proline (or pyroglutamate) ring is a cyclic lactam derived from glutamic acid. This structure is more rigid than its open-chain counterpart and has distinct chemical properties. Modifications to this ring would significantly alter the molecule's activity profile.

Potential modifications include:

Ring Opening: Hydrolysis of the lactam bond would convert the pyroglutamate (B8496135) moiety into a glutamate (B1630785) derivative. This would introduce a free amino group and increase the molecule's flexibility and polarity, fundamentally changing its ability to bind to specific receptors or enzymes that recognize the cyclic structure.

Substitution on the Ring: Adding substituents at positions 3 or 4 of the pyrrolidone ring could introduce steric hindrance or new functional groups (e.g., hydroxyl, amino, or alkyl groups). Such changes can modulate binding affinity and specificity. For example, in related proline chimeras, substitutions on the pyrrolidine (B122466) ring are used to create conformationally restricted analogues of other amino acids to enhance biological activity or stability researchgate.net.

The intact 5-oxo-L-proline ring is an important intermediate in the γ-glutamyl cycle, and its accumulation in certain metabolic disorders is associated with neurological symptoms, partly through the induction of oxidative stress nih.govresearchgate.net. This implies that the ring structure itself is recognized by specific biological systems, such as the enzyme 5-oxo-L-prolinase, which catalyzes its opening to L-glutamate nih.gov. Therefore, any modification to the ring would likely disrupt these native interactions.

Stereochemical Impact on Molecular Recognition and Biological Interactions

Stereochemistry is fundamental to molecular recognition in biology. The "L" configuration of the 5-oxo-L-proline moiety in this compound is crucial for its biological interactions, as enzymes and receptors are chiral and typically show high specificity for one enantiomer over another.

L-proline and its derivatives are unique among amino acids due to the conformational rigidity conferred by the pyrrolidine ring nih.govresearchgate.net. This rigidity is preserved in the 5-oxo-L-proline structure. Biological systems have evolved to recognize the specific three-dimensional arrangement of the L-enantiomer. For example, studies incorporating aza-proline (an achiral mimic) into collagen peptides have shown that it preferentially adopts a conformation that mimics L-proline, highlighting the energetic favorability of the natural stereochemistry for maintaining structural integrity nih.govrsc.org.

An analogue synthesized with D-5-oxoproline would be the diastereomer of the natural product. It would be expected to have significantly lower or a completely different biological activity profile. The spatial orientation of the tricosyl ester group relative to the plane of the pyroglutamate ring would be mirrored, preventing it from fitting correctly into a binding site optimized for the L-form. In many cases, the "unnatural" D-enantiomer is either inactive or acts as an inhibitor of enzymes that process the L-form researchgate.net.

Table 2: Importance of Stereochemistry in Proline and its Analogues
Molecule/SystemStereochemical FeatureImpact on Interaction/Structure
L-Proline vs D-ProlineL- and D- enantiomersOften used as distinct asymmetric organocatalysts, with D-proline being an "unnatural" amino acid. researchgate.net
Proline in PolypeptidesConstrained φ dihedral angle of L-prolineRestricts protein conformation, often playing a critical role in protein structure and stability. nih.gov
Aza-proline in CollagenAchiral mimicEffectively mimics the stereochemistry of natural L-proline to maintain the triple helical structure. rsc.org

Comparative Analysis with Other L-Proline and Pyroglutamate Derivatives for SAR Insights

Comparing this compound with other L-proline and pyroglutamate derivatives reveals key SAR insights.

L-Proline vs. 5-oxo-L-proline (Pyroglutamate) Derivatives: The primary difference is the absence of a secondary amine in the pyroglutamate ring, which is replaced by a neutral amide (lactam). L-proline is a non-polar amino acid that, when incorporated into a peptide, creates a tertiary amide bond and can act as a hydrogen bond acceptor but not a donor sigmaaldrich.com. This lack of an amide proton is a key feature that often disrupts secondary structures like α-helices and β-sheets sigmaaldrich.com. Pyroglutamate shares this inability to donate a hydrogen bond but is also uncharged at the nitrogen position. This modification from a secondary amine (in proline) to a lactam (in pyroglutamate) significantly alters the electronic and hydrogen-bonding properties, leading to different biological targets and activities.

Esterified vs. Non-Esterified Derivatives: The tricosyl ester group makes the molecule significantly more lipophilic than free 5-oxo-L-proline. While free pyroglutamic acid is water-soluble and an intermediate in cellular metabolism nih.gov, the esterified form is designed for integration into lipid environments. This strategy is common in prodrug design, where lipophilic esters are used to enhance membrane permeability mdpi.com.

Conformational Restriction: Both proline and pyroglutamate confer rigidity. Proline's ring restricts the conformational space of a peptide chain sigmaaldrich.com. Pyroglutamic acid derivatives are also conformationally constrained. This rigidity can be advantageous for biological activity by reducing the entropic penalty of binding to a receptor, locking the molecule into a bioactive conformation. Substituted proline analogues are frequently used to create peptidomimetics with well-defined structures to probe receptor binding requirements researchgate.netresearchgate.net. The combination of the rigid pyroglutamate headgroup and the long, flexible alkyl tail in this compound creates an amphipathic molecule with distinct domains for hydrophilic and hydrophobic interactions.

Investigations into Environmental Fate and Biodegradability of 5 Oxo L Prolinate Esters

Aerobic Biodegradation Studies of Related 5-oxo-L-prolinate Compounds

In the case of Tricosyl 5-oxo-L-prolinate, this initial step would yield tricosanol (a long-chain fatty alcohol) and 5-oxo-L-proline (also known as pyroglutamic acid).

Tricosanol Biodegradation: Long-chain fatty alcohols like tricosanol are generally biodegradable under aerobic conditions. The degradation pathway typically involves the oxidation of the alcohol to the corresponding fatty acid, followed by β-oxidation. The β-oxidation pathway sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. The rate of biodegradation of long-chain alkanes and their derivatives can be influenced by factors such as chain length and the presence of branching nih.govnih.gov.

5-oxo-L-proline Biodegradation: 5-oxo-L-proline is a naturally occurring amino acid derivative found in various biological systems wikipedia.orgresearchgate.net. Its metabolism is well-documented. The enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamic acid, an essential amino acid nih.govnih.govexlibrisgroup.com. L-glutamate can then be readily utilized by microorganisms in central metabolic pathways. The conversion of 5-oxo-L-proline to glutamate (B1630785) is a key step in the γ-glutamyl cycle nih.govexlibrisgroup.com.

Component of this compoundExpected Initial Biodegradation ProductFurther Degradation Pathway
Tricosyl (C23H47) chainTricosanolOxidation to tricosanoic acid, followed by β-oxidation
5-oxo-L-prolinate moiety5-oxo-L-proline (Pyroglutamic acid)Conversion to L-glutamate via 5-oxoprolinase

Bioaccumulation Potential Research of Related Chemical Structures

The bioaccumulation potential of a chemical is related to its lipophilicity, which is often estimated by the octanol-water partition coefficient (Log Kow). Chemicals with a high Log Kow are more likely to partition into the fatty tissues of organisms and bioaccumulate.

This compound possesses a long C23 alkyl chain, which confers significant lipophilicity to the molecule. This suggests a potential for bioaccumulation. However, the presence of the polar 5-oxo-L-prolinate group and the susceptibility of the ester linkage to hydrolysis can mitigate this potential.

Research on other long-chain esters, such as phthalate (B1215562) esters, indicates that while they may have high Log Kow values, their bioaccumulation factors (BCFs) in aquatic organisms can be lower than predicted researchgate.net. This discrepancy is often attributed to metabolic transformation (hydrolysis) of the ester within the organism, leading to the formation of more polar, water-soluble metabolites that can be more easily excreted researchgate.net.

For this compound, enzymatic hydrolysis would break the molecule into the highly lipophilic tricosanol and the polar, water-soluble 5-oxo-L-proline. While tricosanol could still have a tendency to bioaccumulate, its subsequent metabolism via oxidation and β-oxidation would reduce its persistence in tissues. The 5-oxo-L-proline would be readily metabolized or excreted.

Therefore, while the parent compound has structural features suggesting a potential for bioaccumulation, its metabolic lability is a crucial factor in determining its actual bioaccumulation in organisms.

Feature of this compoundImplication for Bioaccumulation
Long C23 alkyl chainHigh lipophilicity, potential for partitioning into fatty tissues
Ester linkageSusceptible to enzymatic hydrolysis
5-oxo-L-prolinate groupPolar, contributes to water solubility of metabolites

Environmental Pathways and Transformation Products in Research Models

In the environment, this compound is expected to partition to soil, sediment, and organic matter due to its low water solubility and high lipophilicity. Its mobility in soil is likely to be low.

The primary environmental transformation pathway is expected to be biodegradation. As discussed, this would proceed via hydrolysis of the ester bond to form tricosanol and 5-oxo-L-proline.

Abiotic Degradation: Abiotic degradation pathways, such as hydrolysis, may also contribute to the transformation of this compound, although likely at a slower rate than biotic degradation. The rate of chemical hydrolysis of esters is dependent on pH and temperature.

Transformation Products: The primary transformation products expected in environmental systems are:

Tricosanol: A long-chain fatty alcohol.

5-oxo-L-proline (Pyroglutamic acid): A polar amino acid derivative.

These initial products would be subject to further degradation. Tricosanol would be oxidized to tricosanoic acid and then undergo β-oxidation. 5-oxo-L-proline would be converted to L-glutamate.

Ultimately, under aerobic conditions, the complete mineralization of this compound to carbon dioxide, water, and inorganic nitrogen is anticipated.

Emerging Research Applications and Future Directions for Tricosyl 5 Oxo L Prolinate

Development of Analytical Probes and Standards in Biochemical Research

The long alkyl chain of tricosyl 5-oxo-L-prolinate imparts significant hydrophobicity, a characteristic that can be leveraged in the development of analytical tools for biochemical research. Specifically, its structure makes it a candidate for use as an internal standard in chromatographic and mass spectrometric analyses of complex biological samples.

Long-chain fatty acid esters are frequently employed as internal standards in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of lipids and other hydrophobic molecules. chromforum.orgresearchgate.netnih.govsfu.ca The principle behind using an internal standard is to add a known amount of a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. This allows for the correction of variations in sample preparation and instrument response. Given that odd-numbered fatty acid chains are not commonly found in biological systems, esters derived from them are particularly suitable for this purpose. chromforum.org

This compound, with its C23 alkyl chain, fits the profile of a useful internal standard for the analysis of long-chain fatty acids, lipids, and other lipophilic metabolites. Its distinct mass and retention time would allow for clear separation and quantification in complex mixtures.

Table 1: Potential Applications of this compound as an Analytical Standard

Analytical TechniqueApplicationRationale
Gas Chromatography (GC)Quantification of long-chain fatty acids and their esters.Similar volatility and chromatographic behavior to target analytes after derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS)Lipidomics and metabolomics studies.Distinct mass-to-charge ratio for accurate quantification of a wide range of lipophilic compounds.

Furthermore, the pyroglutamate (B8496135) moiety offers a site for potential chemical modification, allowing for the attachment of fluorescent or other reporter groups. This could enable the development of specialized analytical probes for studying enzyme activity or for imaging applications in cell biology.

Potential for Advanced Material Science and Bioconjugate Applications (Theoretical or early academic stage)

The unique combination of a chiral pyroglutamic acid headgroup and a long, saturated alkyl tail in this compound suggests its potential in the field of material science, particularly in the formation of self-assembling systems and novel polymers.

Pyroglutamic acid and its derivatives have been shown to form supramolecular materials through hydrogen bonding and van der Waals interactions. acs.org The introduction of a long alkyl chain, as in this compound, could enhance these self-assembly properties, leading to the formation of liquid crystals, gels, or other ordered structures. acs.org These materials could find applications in drug delivery, tissue engineering, and as chiral stationary phases in chromatography.

Moreover, methacrylate (B99206) derivatives incorporating pyroglutamic acid have been synthesized and shown to undergo rapid photopolymerization, yielding polymers with interesting thermal properties. acs.org This suggests that this compound could be functionalized to create novel monomers for polymerization, leading to the development of biocompatible and biodegradable polymers with tailored properties.

Integration of Advanced Computational and Experimental Methodologies in Future Studies

Future research on this compound and its derivatives will benefit significantly from the integration of advanced computational and experimental techniques. Computational modeling can provide valuable insights into the molecular properties and behavior of these compounds, guiding experimental design and accelerating the discovery of new applications.

Molecular modeling and simulation studies can be employed to predict the self-assembly behavior of this compound, helping to understand how modifications to the chemical structure will affect the formation of supramolecular structures. nih.gov Computational methods are also valuable in predicting the thermodynamic properties and reactivity of molecules, which can aid in the design of more efficient synthetic routes. scielo.br

For instance, density functional theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the pyroglutamate ring, providing insights into its potential for chemical modification. Molecular dynamics simulations can be used to study the interactions of this compound with biological membranes or proteins, which is crucial for developing its applications in drug delivery or as a biochemical probe.

Table 2: Application of Computational Methods in the Study of this compound

Computational MethodResearch AreaPotential Insights
Molecular Dynamics (MD) SimulationsMaterial Science, BiochemistryPrediction of self-assembly behavior, interactions with biomolecules.
Density Functional Theory (DFT)Synthetic ChemistryUnderstanding of electronic structure and reactivity for designing new derivatives.
Quantum Mechanics/Molecular Mechanics (QM/MM)EnzymologyModeling enzyme-substrate interactions for biocatalytic synthesis.

The combination of these computational approaches with experimental techniques such as X-ray crystallography, NMR spectroscopy, and advanced microscopy will provide a comprehensive understanding of the structure-property relationships of this compound and its derivatives.

Exploration of Novel Synthetic Pathways and Biocatalytic Routes for Derivatives

The conventional synthesis of this compound involves the esterification of 5-oxo-L-proline with tricosanol, often requiring harsh reaction conditions. Future research will likely focus on developing milder, more efficient, and sustainable synthetic methods, including biocatalytic routes.

Lipases have emerged as powerful biocatalysts for the synthesis of esters, offering high selectivity and operating under mild conditions. nih.gov The lipase-catalyzed synthesis of various fatty acid esters of pyroglutamic acid has been successfully demonstrated. cirad.frcirad.frresearchgate.netnih.govresearchgate.net These studies have shown that using an alkyl ester of pyroglutamic acid as an intermediate can improve solubility and reaction yields. cirad.frcirad.frresearchgate.netnih.govresearchgate.net This two-step strategy, involving the initial synthesis of a short-chain ester of pyroglutamic acid followed by lipase-catalyzed transesterification with a long-chain alcohol, could be a promising approach for the synthesis of this compound and its derivatives.

The enzymatic synthesis of lipophilic amino acid esters is a growing field of research, with applications in the food, cosmetic, and pharmaceutical industries. nih.govacs.org Lipases from various sources, such as Candida antarctica, have shown high efficiency in catalyzing the esterification of amino acids with long-chain alcohols. nih.gov

Furthermore, the exploration of chemoenzymatic polymerization, where proteases catalyze the polymerization of amino acid ester monomers, opens up possibilities for creating novel polypeptides and polymers derived from this compound. researchgate.net

Table 3: Comparison of Synthetic Routes for 5-oxo-L-prolinate Esters

Synthetic RouteAdvantagesDisadvantages
Chemical SynthesisWell-established, high yields possible.Often requires harsh conditions, potential for side reactions.
Biocatalytic Synthesis (Lipase-catalyzed)Mild reaction conditions, high selectivity, environmentally friendly.May require optimization of enzyme and reaction conditions, potential for lower yields.

The development of these novel synthetic pathways will not only provide more sustainable methods for producing this compound but also facilitate the creation of a diverse range of derivatives with unique properties and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for producing Tricosyl 5-oxo-L-prolinate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is synthesized via esterification of 5-oxo-L-proline with tricosanol. Key steps include activating the carboxylic acid group (e.g., using carbodiimides) and optimizing reaction conditions (temperature, solvent polarity, and catalyst). For example, phenethyl 5-oxo-L-prolinate was synthesized in methanol with spectroscopic validation (NMR, HRMS) . Reaction efficiency can be improved by monitoring intermediates via thin-layer chromatography (TLC) and adjusting molar ratios of reactants.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., 1^1H and 13^{13}C NMR) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, phenethyl 5-oxo-L-prolinate was characterized with [α]D25=29.2[\alpha]^{25}_D = -29.2 (MeOH), ESIMS peaks at m/z 234 [M+H]+^+, and NMR assignments for all protons and carbons . Purity can be assessed via HPLC with a C18 column and UV detection at 210 nm.

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability is influenced by temperature, humidity, and light exposure. Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid prolonged storage, as decomposition products (e.g., carbon oxides) may form, particularly in the presence of oxidizers . Pre-storage analysis via thermogravimetric analysis (TGA) can identify degradation thresholds.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or HRMS data may arise from stereochemical impurities or solvent artifacts. For example, Marfey’s reagent can differentiate L/D-prolinate enantiomers via post-column derivatization and HPLC analysis . Cross-validate spectral data with computational tools (e.g., DFT simulations for NMR chemical shifts) and repeat syntheses under controlled conditions (e.g., anhydrous solvents).

Q. What experimental strategies can elucidate the biological activity mechanisms of this compound?

  • Methodological Answer : Investigate interactions with biological targets (e.g., enzymes, receptors) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For analogs like methyl 5-oxo-L-prolinate, bacterial and plant bioassays have been employed to study antimicrobial or plant-growth-modulating effects . Dose-response curves and competitive inhibition assays can identify structure-activity relationships.

Q. How can analytical methods be optimized to detect trace impurities in this compound batches?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS for high-sensitivity impurity profiling. Column selection (e.g., HILIC for polar impurities) and gradient elution (acetonitrile/water with 0.1% formic acid) enhance resolution. For example, sodium l-prolinate analogs were analyzed using viscosity and refractive index correlations to assess purity .

Q. What regulatory and safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for handling nitrosamine precursors. Use fume hoods, nitrile gloves, and eye protection. Monitor airborne concentrations via gas chromatography-mass spectrometry (GC-MS). Note that lead derivatives of 5-oxo-prolinate are restricted (0.1% limit) due to toxicity . Dispose of waste through certified hazardous waste contractors to prevent environmental release .

Methodological Notes

  • Stereochemical Analysis : Marfey’s method is essential for confirming L/D configurations in prolinate derivatives .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., 73–75°C for phenethyl analogs) .
  • Ecotoxicity Screening : Follow OECD Test Guidelines (e.g., Daphnia magna assays) to evaluate environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.